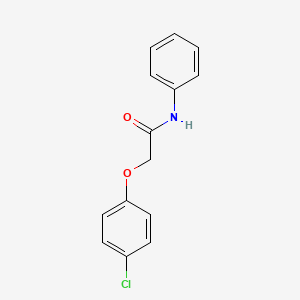

2-(4-chlorophenoxy)-N-phenylacetamide

Description

Overview of Phenoxyacetamide Derivatives in Synthetic and Medicinal Chemistry Contexts

Phenoxyacetamide derivatives are a subclass of acetamides that incorporate a phenoxy group, which consists of a phenyl ring linked to an ether oxygen. This structural motif is of great interest in synthetic and medicinal chemistry due to its prevalence in molecules with a wide array of biological functions. nih.gov The amide bond formation is a key process in their synthesis, often achieved by reacting a substituted phenol (B47542) with an appropriate haloacetamide derivative. nih.govnih.gov

In medicinal chemistry, the phenoxyacetamide core is recognized as a "privileged scaffold" because it can interact with multiple biological targets, leading to diverse therapeutic applications. mdpi.com Research has demonstrated that these derivatives possess significant potential in various therapeutic areas. For instance, they have been investigated as potent anticancer agents, demonstrating cytotoxicity against various cancer cell lines. nih.govmdpi.com Furthermore, their roles as anti-inflammatory, analgesic, and antipyretic agents have been explored, with studies indicating that the presence of certain substituents, such as halogens on the phenoxy ring, can enhance these activities. galaxypub.conih.govarchivepp.com The versatility of this scaffold is further highlighted by its investigation in developing inhibitors for specific enzymes like DOT1L, which is a target in acute leukemias, and for creating novel agents against parasitic and viral diseases. nih.govmdpi.com

| Derivative Class | Reported Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Phenoxyacetamides | Anti-inflammatory / Analgesic | Halogen-containing derivatives showed enhanced anti-inflammatory function. | nih.gov |

| Phenoxyacetamides | Anticancer | Demonstrated cytotoxic efficacy against various cancer cell lines. | nih.govmdpi.com |

| Phenoxyacetamides | Antitubercular | Identified as a promising scaffold for developing agents against M. tuberculosis. | mdpi.com |

| Phenoxyacetamides | Enzyme Inhibition (DOT1L) | Identified as novel inhibitors for a histone methyltransferase target in leukemia. | nih.gov |

| N-Phenylacetamides | Anticonvulsant | Recognized as a scaffold for compounds with anticonvulsant properties. | researchgate.net |

| N-Phenylacetamides | Bone Resorption Inhibition | A derivative of 2-(4-chlorophenoxy) acetamide (B32628) was found to inhibit osteoclastogenesis. | nih.gov |

Academic Significance of 2-(4-Chlorophenoxy)-N-phenylacetamide as a Chemical Scaffold

The specific compound, this compound, holds considerable academic significance as it combines the key structural features of both the phenoxyacetamide and N-phenylacetamide classes. Its chemical scaffold is a subject of interest for investigating how the interplay between the N-phenylacetamide core and the 4-chlorophenoxy substituent influences biological activity. The presence of the chlorine atom on the phenoxy ring is particularly noteworthy, as halogens are known to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

The academic importance of this scaffold is underscored by research into its derivatives for specific therapeutic applications. A notable example is the development of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), a compound that utilizes the 2-(4-chlorophenoxy)acetamide (B1219211) moiety as its core structure. nih.gov This derivative has been identified as a potent inhibitor of osteoclastogenesis, the process of bone resorption by osteoclast cells. nih.gov The discovery highlights the potential of the this compound scaffold as a foundation for designing new drugs to treat bone diseases like osteoporosis. nih.gov This finding demonstrates that the scaffold can be strategically functionalized to create molecules with highly specific and potent biological effects, thereby validating its importance in medicinal chemistry research.

Scope and Research Objectives within Chemical Biology and Organic Synthesis

The research landscape for this compound and its analogs spans both organic synthesis and chemical biology, with clear and interconnected objectives.

In Organic Synthesis: The primary objective is the development of efficient and versatile synthetic routes to access this compound and a diverse library of its derivatives. nih.govnih.gov This involves exploring various reaction conditions and starting materials to optimize yield and purity. A key goal is to create methods that allow for easy modification of both the N-phenyl and the phenoxy rings. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are made to understand their effect on biological activity. ptfarm.plmdpi.com For example, synthesizing derivatives with different substituents at various positions on the aromatic rings allows chemists to probe the electronic and steric requirements for optimal interaction with a biological target.

In Chemical Biology: The central objective is to elucidate the biological activities of compounds derived from the this compound scaffold and to understand their mechanisms of action at the molecular level. Research goals include:

Screening for Broad Biological Activity: Testing new derivatives against a wide range of biological targets, including cancer cell lines, bacteria, fungi, and specific enzymes, to uncover novel therapeutic potentials. nih.govnih.govmdpi.com

Target Identification and Validation: For compounds that show significant activity, a crucial objective is to identify the specific protein or pathway they interact with. In the case of PPOAC-Bz, research focused on its effects on osteoclast-specific marker genes and cellular processes. nih.gov

Mechanism of Action Studies: Investigating how these molecules exert their biological effects. This involves detailed cellular and biochemical assays to understand how they modulate their biological targets and affect cellular signaling pathways. nih.gov

Lead Optimization: Using the feedback from biological testing to guide the synthesis of new, more potent, and selective analogs. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov

| Field | Primary Objective | Specific Goals |

|---|---|---|

| Organic Synthesis | Develop efficient synthetic routes | - Optimize reaction yields and purity.

|

| Chemical Biology | Elucidate biological activities and mechanisms | - Screen for anticancer, anti-inflammatory, and antimicrobial activity.

|

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJDAFLAUPJTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307329 | |

| Record name | 2-(4-chlorophenoxy)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62095-56-1 | |

| Record name | NSC190735 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenoxy)-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorophenoxy N Phenylacetamide and Its Analogues

Retrosynthetic Analysis of the 2-(4-Chlorophenoxy)-N-phenylacetamide Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. sphinxsai.com For this compound, two primary disconnections are logical and strategic. The first and most apparent disconnection is across the amide bond (C-N bond), as this is a common and reliable bond-forming reaction in organic synthesis. youtube.comnih.gov This leads to two key synthons: a nucleophilic aniline (B41778) and an electrophilic 2-(4-chlorophenoxy)acetic acid derivative.

A second disconnection can be made at the ether linkage (C-O bond) of the 2-(4-chlorophenoxy)acetic acid intermediate. This bond is commonly formed via nucleophilic substitution reactions. masterorganicchemistry.com This retrosynthetic step breaks down the intermediate into 4-chlorophenol (B41353) and a two-carbon electrophile, such as a haloacetic acid derivative.

Following these two disconnections, the synthesis of the target molecule can be planned from three simple starting materials: 4-chlorophenol, a haloacetic acid or its ester, and aniline. This approach allows for a convergent synthesis, where different fragments of the molecule are prepared separately and then combined. nih.gov

Classical Synthetic Approaches for N-Phenylacetamide Derivatives

Traditional synthetic methods for compounds like this compound rely on well-established, step-by-step reactions, often requiring heating over extended periods.

Amide Bond Formation Strategies and Optimization

The formation of the amide bond is the final key step in the synthesis of this compound. This transformation typically involves the reaction of an amine (aniline) with a carboxylic acid (2-(4-chlorophenoxy)acetic acid) or its activated derivative. luxembourg-bio.com

Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures to drive off water. luxembourg-bio.com Therefore, the carboxylic acid is usually "activated" first. One common method is to convert the carboxylic acid into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sci-hub.seresearchgate.net The resulting 2-(4-chlorophenoxy)acetyl chloride then readily reacts with aniline, often in the presence of a base to neutralize the HCl byproduct, to form the desired amide.

Alternatively, a wide array of coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid without isolating an acyl chloride intermediate. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to increase efficiency and suppress side reactions. nih.govresearchgate.net Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU) are also highly effective coupling agents, particularly for challenging or sterically hindered substrates. luxembourg-bio.comresearchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Typical Conditions | Notes |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Inert solvent (e.g., DCM, DMF), often with HOBt/DMAP, Room temp. | EDC byproducts are water-soluble, simplifying purification. nih.gov |

| Phosphonium Salts | PyBOP, PyAOP | Inert solvent (e.g., DMF, MeCN), Base (e.g., DIPEA), Room temp. | Highly effective for difficult couplings. researchgate.net |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Inert solvent (e.g., DMF), Base (e.g., DIPEA), Room temp. | HATU is very reactive; solutions are stable for automated synthesis. nih.gov |

| Mixed Anhydrides | Pivaloyl chloride, Isobutyl chloroformate (IBCF) | Base (e.g., NMM), Low temp. then addition of amine. | Cost-effective for large-scale synthesis. sci-hub.se |

Ether Linkage Formation Methodologies

The ether linkage in the 2-(4-chlorophenoxy)acetic acid intermediate is most commonly synthesized via the Williamson ether synthesis. researchgate.net This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.comwikipedia.org

In a typical procedure, 4-chlorophenol is deprotonated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic sodium or potassium 4-chlorophenoxide salt. miracosta.edu This phenoxide then reacts with an alkyl halide bearing a carboxylic acid or ester group, such as chloroacetic acid or ethyl chloroacetate. miracosta.edupbworks.com The reaction is typically heated in a suitable solvent to proceed at a reasonable rate. If a haloacetic ester is used, a subsequent hydrolysis step is required to obtain the carboxylic acid necessary for the final amidation. The reaction generally proceeds with good yields, though it can require several hours of heating. wikipedia.org

Advanced Synthetic Techniques for this compound Derivatives

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. asianjpr.comanton-paar.com By directly heating the reactants and solvent through dielectric heating, microwaves can dramatically reduce reaction times from hours to minutes and often improve yields. sphinxsai.comanton-paar.com

For the synthesis of N-phenylacetamide derivatives, microwave irradiation can be applied to the amide bond formation step. Direct amidation of a carboxylic acid with an amine, which is sluggish under conventional heating, can be efficiently carried out in a microwave reactor, sometimes even without a solvent. utahtech.edu Comparative studies have consistently shown that microwave-assisted methods outperform conventional heating in terms of both reaction speed and yield. sphinxsai.comasianjpr.com For instance, reactions that take several hours under reflux can often be completed in 5-15 minutes in a microwave synthesizer at elevated temperatures and pressures. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Acetanilide (B955) Synthesis | Conventional (Reflux) | ~45 min | Moderate | asianjpr.com |

| Acetanilide Synthesis | Microwave | ~5 min | High | asianjpr.com |

| N-Phenyl Phthalimide Synthesis | Conventional | 2-15 hours | Poor (<50%) | sphinxsai.com |

| N-Phenyl Phthalimide Synthesis | Microwave | 4 min | High | sphinxsai.com |

| Biphenyl Carboxamide Synthesis | Conventional (40°C) | 2 hours | 50% | nih.gov |

| Biphenyl Carboxamide Synthesis | Microwave (40°C) | 3 min | 65% | nih.gov |

Ultrasonic-Assisted Reaction Conditions

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. mdpi.comnih.gov

Ultrasound-assisted synthesis has been successfully applied to the formation of various heterocyclic compounds and acetamide (B32628) derivatives. mdpi.com For example, the synthesis of N,N-bis(phenacyl)anilines from anilines and α-bromoacetophenones was achieved in 30-45 minutes with high yields (73-83%) under ultrasonic irradiation at room temperature, conditions that are much milder and faster than traditional methods. youtube.com Similarly, the synthesis of various sulfonamides and other acetamide derivatives has been shown to be more efficient in terms of both yield and reaction time when using ultrasound compared to conventional stirring methods. jocpr.comresearchgate.net This technique offers a green, efficient, and rapid alternative for synthesizing amide and ether linkages. organic-chemistry.org

Table 3: Examples of Ultrasound-Assisted Synthesis of Related Amides

| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| N,N-bis(phenacyl)anilines | Anilines + α-bromoacetophenones | 350W, Room Temp, PEG 400 | 30-45 min | 73-83% | youtube.com |

| Triazole-coupled Acetamides | Triazole + Bromoacetamides | 45-55°C | 39-80 min | 65-80% | mdpi.com |

| Aryl Sulfonamides | Aryl Sulfonyl Chloride + Aryl Amines | Ethanol, FeCl₃-Bentonite | Not specified | >70% | researchgate.net |

| N-Acylcyanamides | Carboxylic Acids + Sodium Cyanamide | Room Temp, TCCA/PPh₃ | ~10 min | Very Good | organic-chemistry.org |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and other applications. The synthesis of this compound and its analogues has benefited from the application of various MCRs, leading to a broad spectrum of structurally diverse compounds.

Prominent among these are the isocyanide-based MCRs, such as the Passerini and Ugi reactions. The Passerini reaction , first reported in 1921, combines an isocyanide, a carboxylic acid, and a carbonyl compound to yield α-acyloxyamides. numberanalytics.comnih.govwikipedia.org This three-component reaction provides three points of diversity, allowing for the rapid production of varied compound libraries from simple starting materials. numberanalytics.com The reaction is believed to proceed through a concerted mechanism in aprotic solvents, involving a trimolecular reaction between the reactants. nih.govwikipedia.org

The Ugi four-component reaction (Ugi-4CR) , a cornerstone of MCR chemistry, brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. nih.gov This reaction is highly valued for its ability to generate peptide-like structures with significant structural diversity from readily available starting materials. nih.govnih.govscispace.com The Ugi reaction can be performed in environmentally benign solvents like water, further enhancing its appeal. nih.govnih.gov The versatility of the Ugi reaction has been demonstrated in the synthesis of a wide range of biologically active molecules and complex scaffolds. mdpi.com

A specific application of MCRs in the synthesis of analogues of the target compound involves the three-component reaction of 2-(4-formylphenoxy)-N-arylacetamides with malononitrile (B47326) and an active methylene (B1212753) reagent. This strategy has been successfully employed to create novel 2-phenoxy-N-phenylacetamide hybrids fused with various heterocyclic systems, such as 2-amino-3-cyano-4H-chromene.

The diversification potential of MCRs in generating analogues of this compound is illustrated in the following table, which showcases the variety of substituents that can be incorporated and the corresponding yields.

| Reaction Type | Starting Materials | Resulting Analogue Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Ugi 4-Component Reaction | Pyrrolyl-β-chlorovinylaldehyde, para-substituted anilines, monochloroacetic acid, convertible isocyanides | Pyrrole-containing β-chlorovinyl Ugi bisamides | 54-93 | beilstein-journals.org |

| Passerini 3-Component Reaction | Isocyanide, aldehyde/ketone, carboxylic acid | α-Acyloxy amide | Varies | numberanalytics.comnih.gov |

| Hantzsch-like Reaction | 2-(4-formylphenoxy)-N-arylacetamides, 3-aminocrotononitrile (B73559) or 1,3-dicarbonyl compounds and ammonium (B1175870) acetate | 1,4-dihydropyridine-linked phenoxy-N-arylacetamides | Not specified | researchgate.net |

Stereoselective Synthesis and Chiral Resolution of Analogues

The presence of a chiral center in many analogues of this compound necessitates the development of methods for their stereoselective synthesis or the resolution of racemic mixtures. Enantiomers of a chiral compound can exhibit significantly different biological activities, making the control of stereochemistry a critical aspect of drug discovery and development. nih.gov

Stereoselective Synthesis aims to directly produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.gov For instance, the catalytic enantioselective synthesis of N-C axially chiral compounds, which are structurally related to N-phenylacetamides, has been achieved using chiral palladium catalysts. Asymmetric synthesis mediated by chiral ligands has also been shown to be effective in controlling the stereochemistry of reactions involving enolates. A palladium-catalyzed enantioselective three-component reaction has been developed to produce α-arylglycine derivatives, which share a structural motif with the target compounds, in good yields and enantioselectivities. beilstein-journals.org

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. A common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization. nih.gov An alternative and widely used method is enzymatic kinetic resolution. Lipases, in particular, have demonstrated high enantioselectivity in the resolution of various chiral compounds, including alcohols and acids that can serve as precursors to the target analogues. nih.govresearchgate.netpolimi.itmdpi.comresearchgate.net For example, lipase (B570770) from Candida rugosa has been used for the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers with a similar phenoxy propanol (B110389) structure. mdpi.com

The following table presents examples of stereoselective synthesis and chiral resolution applied to analogues structurally related to this compound.

| Method | Substrate/Starting Materials | Chiral Agent/Catalyst | Product | Enantiomeric Excess (ee) / Yield (%) | Reference |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Lipase from Candida rugosa MY | (S)-enantiomer of the corresponding acetate | 96.2% ee (product) | mdpi.com |

| Chemo-enzymatic Synthesis (Kinetic Resolution) | Racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-ol butanoate | Immobilized lipase from Rhizomucor miehei | (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol | High ee and yield | researchgate.net |

| Palladium-Catalyzed Enantioselective 3-Component Reaction | Glyoxylic acid, sulfonamides, aryltrifluoroborates | Palladium catalyst with chiral ligand | α-Arylglycine derivatives | Moderate to good yields and enantioselectivies | beilstein-journals.org |

Green Chemistry Principles Applied to N-Phenylacetamide Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and enhance safety. The synthesis of N-phenylacetamides, including this compound and its analogues, has been a fertile ground for the application of these principles, focusing on the use of greener solvents, alternative energy sources, and biocatalysis.

Biocatalysis offers a highly selective and environmentally benign approach to chemical transformations. The use of whole cells or isolated enzymes can lead to high conversions and yields under mild reaction conditions, often in aqueous media. A notable example is the biocatalytic preparation of substituted N-phenylacetamides using whole cells of Candida parapsilosis ATCC 7330, which achieved excellent conversions of up to 93% and good yields up to 81%.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. numberanalytics.comorganic-chemistry.orgnih.govnih.gov This technique has been successfully applied to the synthesis of various N-phenylacetamide derivatives. Solvent-free, microwave-assisted synthesis of N-substituted aldimines, key intermediates for many reactions, has been achieved with high yields in very short reaction times. organic-chemistry.org

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to accelerate reactions. numberanalytics.comnih.govorientjchem.orgeurekaselect.com This method can lead to enhanced reaction rates, improved yields, and reduced energy consumption. numberanalytics.com The use of ultrasound is considered an eco-friendly approach as it provides a non-polluting energy source. eurekaselect.com

The following table summarizes various green chemistry approaches for the synthesis of N-phenylacetamide derivatives, highlighting the improvements in reaction conditions and outcomes.

| Green Chemistry Approach | Reaction | Key Features | Yield (%) / Conversion (%) | Reference |

|---|---|---|---|---|

| Biocatalysis | N-acylation of aromatic amines | Whole cells of Candida parapsilosis ATCC 7330, mild conditions | Up to 81% yield / Up to 93% conversion | |

| Microwave-Assisted Synthesis (Solvent-Free) | Synthesis of N-substituted aldimines from non-volatile amines and aromatic aldehydes | No catalyst, no solvent, 8 minutes reaction time | 75-100% | organic-chemistry.org |

| Ultrasound-Assisted Synthesis | General organic synthesis | Enhanced reaction rates, reduced reaction times, improved yields | Varies | numberanalytics.comorientjchem.orgeurekaselect.com |

| Microwave-Assisted Synthesis | Synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines | Solvent-free, short reaction times (1-8 min) | Good to excellent yields |

Structural Elucidation and Advanced Characterization Techniques for 2 4 Chlorophenoxy N Phenylacetamide Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 2-(4-chlorophenoxy)-N-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons of the phenyl and chlorophenoxy rings typically appear in the downfield region, generally between δ 6.8 and 7.9 ppm. The splitting patterns of these aromatic protons provide information about the substitution pattern on the rings. The two doublets for the para-substituted chlorophenoxy group and the multiplet for the monosubstituted phenyl group would be characteristic. The methylene (B1212753) protons (-OCH₂-) adjacent to the ether oxygen would likely appear as a singlet at approximately δ 4.80 ppm. ptfarm.pl The amide proton (N-H) would present as a broad singlet, with its chemical shift being solvent-dependent but often observed downfield (around δ 10.11-12.45 ppm). ptfarm.pluomphysics.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon (C=O) of the amide group is typically observed in the range of δ 165-168 ppm. uomphysics.net The carbon atoms of the aromatic rings would resonate between δ 114 and δ 158 ppm. The carbon attached to the chlorine atom would show a characteristic chemical shift, as would the carbon atoms of the ether linkage (-O-CH₂-). The methylene carbon (-OCH₂-) is expected around δ 67 ppm. uomphysics.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous compounds and general spectroscopic principles.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Amide N-H | 10.1 - 12.5 (broad singlet) | - |

| Phenyl C-H | 7.1 - 7.7 (multiplet) | 120 - 138 |

| Chlorophenoxy C-H | 6.9 - 7.4 (multiplet, two doublets) | 115 - 157 |

| Methylene -OCH₂- | ~4.8 (singlet) | ~67 |

| Carbonyl C=O | - | 165 - 168 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A prominent peak for the N-H stretching vibration of the secondary amide would be expected in the region of 3300-3400 cm⁻¹. ptfarm.pl The carbonyl (C=O) stretching of the amide group (Amide I band) would appear as a strong absorption around 1670-1690 cm⁻¹. ptfarm.pl The C-N stretching vibration (Amide III band) is typically found near 1313 cm⁻¹. scholarsresearchlibrary.com The presence of the ether linkage (C-O-C) would be confirmed by strong C-O stretching bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. ptfarm.pl Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Cl stretching vibration would be present in the fingerprint region, typically around 724 cm⁻¹. ptfarm.plresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3300 - 3400 |

| Amide | C=O stretch (Amide I) | 1670 - 1690 |

| Amide | N-H bend (Amide II) | 1550 - 1600 |

| Amide | C-N stretch (Amide III) | ~1313 |

| Ether | Asymmetric C-O-C stretch | 1200 - 1250 |

| Ether | Symmetric C-O-C stretch | 1000 - 1050 |

| Aromatic | C-H stretch | >3000 |

| Alkyl Halide | C-Cl stretch | ~724 |

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular formula. For this compound (C₁₄H₁₂ClNO₂), the expected monoisotopic mass is approximately 261.0556 g/mol . HRMS would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

In the mass spectrum, the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be seen, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would involve cleavage of the amide bond and the ether linkage, leading to characteristic fragment ions. For instance, cleavage of the C-N bond could yield fragments corresponding to the anilide and the chlorophenoxyacetyl moieties.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthesized compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds, and determine the purity of a sample. ptfarm.pl In the synthesis of this compound, TLC would be used to follow the consumption of the starting materials and the formation of the product. unimi.it

The purity of the final compound can be assessed by the presence of a single spot on the TLC plate. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system. ptfarm.pl For amide compounds, a common eluent system is a mixture of a non-polar solvent like chloroform (B151607) or toluene (B28343) and a polar solvent like methanol (B129727) or ethyl acetate. ptfarm.plunimi.it For instance, a mobile phase of chloroform and methanol (95:5, v/v) has been used for related acetamide (B32628) derivatives. ptfarm.pl The spots on the TLC plate are typically visualized under UV light or by using an iodine chamber. ptfarm.pl

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. ijpca.org It is a highly improved form of column chromatography where a liquid solvent (mobile phase) is forced through a column packed with a solid adsorbent material (stationary phase) under high pressure. ijpca.org This high pressure allows for the use of very small particle sizes for the column packing, which provides a greater surface area for interactions and results in better separation of the mixture's components. ijpca.org

For compounds like N-phenylacetamide derivatives, reverse-phase (RP) HPLC is a common and effective method. sielc.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. ijpca.orgsielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. To improve peak shape and resolution, modifiers like formic acid or phosphoric acid are often added to the mobile phase. sielc.com

Interactive Table: Typical HPLC Parameters for Phenylacetamide Derivative Analysis

| Parameter | Typical Setting | Purpose | Citation |

| Column | C18, 3-5 µm particle size | Stationary phase for reverse-phase separation. | sielc.com |

| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds based on polarity. | ijpca.orgsielc.com |

| Modifier | 0.1% Formic Acid | Improves peak shape and ionization for MS. | sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency. | |

| Detector | UV-Vis (e.g., at 254 nm) | Quantifies the analyte based on light absorbance. | chromatographyonline.com |

| Temperature | 25-40 °C | Affects viscosity and retention, needs control for reproducibility. | ijpca.org |

When HPLC is coupled with Mass Spectrometry (LC-MS), its analytical power is significantly enhanced. bu.edu LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijpca.org This hybrid technique is invaluable for confirming the molecular weight of the parent compound, identifying impurities, and studying metabolites. researchgate.net Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions from the eluting compounds before they enter the mass analyzer. bu.edu The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing definitive structural information and enabling the detection of trace-level components. bu.eduresearchgate.net

Chiral Chromatography for Enantiomeric Separation

Many derivatives of this compound may be chiral, meaning they can exist as non-superimposable mirror images called enantiomers. Since enantiomers often have identical physical properties in an achiral environment but can exhibit different pharmacological or toxicological effects, their separation and quantification are critical. eijppr.comchromatographyonline.com Chiral chromatography is the most widely used method for this purpose. nih.gov

The direct separation of enantiomers is typically achieved using a Chiral Stationary Phase (CSP). eijppr.com A CSP is created by bonding a chiral selector to a solid support, usually silica (B1680970) gel. researchgate.net The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies, leading to different retention times. eijppr.com

Key types of CSPs used for enantiomeric separation include:

Polysaccharide-based CSPs: These are the most versatile and widely used CSPs, based on derivatives of cellulose (B213188) and amylose (B160209). chromatographyonline.com The helical structure of amylose and the layered structure of cellulose provide a complex three-dimensional chiral environment. chromatographyonline.com The enantioselective recognition is driven by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the polysaccharide structure.

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that have a chiral, bucket-like shape. nih.gov Enantiomeric separation occurs based on how well each enantiomer fits into the hydrophobic cavity of the cyclodextrin (B1172386) and interacts with the hydroxyl groups at the rim. nih.gov

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They often contain π-acidic (e.g., 3,5-dinitrobenzoyl) or π-basic (e.g., naphthalene) moieties. eijppr.com

The choice of mobile phase (normal-phase, reversed-phase, or polar organic) and the use of additives can dramatically influence the selectivity and resolution of the separation. chromatographyonline.com

Interactive Table: Common Chiral Stationary Phases (CSPs)

| CSP Type | Chiral Selector Example | Separation Mechanism | Typical Analytes | Citation |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding, π-π, steric interactions | Broad range of chiral compounds | chromatographyonline.comnih.gov |

| Polysaccharide | Cellulose tris(3,5-dichlorophenylcarbamate) | H-bonding, dipole-dipole, steric interactions | Aromatic compounds, amides | chromatographyonline.com |

| Cyclodextrin | Hydroxypropyl-β-cyclodextrin | Host-guest inclusion complexes | Compounds that fit the cavity, e.g., NSAIDs | nih.gov |

| Pirkle-type | N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, H-bonding | Compounds with aromatic rings, amides, esters | eijppr.com |

Advanced Solid-State Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the three-dimensional arrangement of molecules in a crystal is crucial for predicting the physical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. doaj.orgnih.gov

The Hirshfeld surface is a unique molecular surface defined by partitioning the crystal electron density into molecular fragments. It provides a visual representation of how molecules interact with their neighbors. By mapping properties like dnorm (normalized contact distance) onto the surface, specific intermolecular contacts can be highlighted. Red spots on the dnorm map indicate close contacts, such as strong hydrogen bonds. researchgate.net

Studies on structurally related molecules, such as 2-chloro-N-(4-methoxyphenyl)acetamide and 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, have demonstrated the utility of this technique. nih.govresearchgate.net The analysis quantifies the percentage of the Hirshfeld surface area corresponding to different types of atomic contacts.

Interactive Table: Hirshfeld Surface Contact Contributions for a Representative Phenylacetamide Derivative (Data is illustrative, based on published analyses of similar structures)

| Intermolecular Contact | Percentage Contribution | Description of Interaction | Citation |

| H···H | ~39-45% | Represents the most abundant, though weakest, van der Waals forces. | nih.govresearchgate.net |

| C···H / H···C | ~20-33% | Significant contribution from C-H···π interactions and general van der Waals contacts. | nih.govresearchgate.net |

| O···H / H···O | ~8-16% | Indicates the presence of conventional and weak C-H···O or N-H···O hydrogen bonds. | researchgate.netnih.gov |

| Cl···H / H···Cl | ~11% | Highlights the role of the chlorine substituent in forming C-H···Cl hydrogen bonds. | nih.gov |

This quantitative data is invaluable for understanding how substitutions on the phenyl rings influence the supramolecular architecture, which in turn affects properties like solubility, stability, and melting point. nih.govresearchgate.net

Computational Chemistry and in Silico Investigations of 2 4 Chlorophenoxy N Phenylacetamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the fundamental electronic structure and reactivity of a molecule. These studies involve optimizing the molecular geometry to its lowest energy state and calculating a variety of molecular properties.

Detailed Research Findings: For acetamide (B32628) derivatives, DFT calculations are routinely performed to determine key electronic and structural parameters. While comprehensive studies on 2-(4-chlorophenoxy)-N-phenylacetamide itself are not widely published, analyses of structurally similar compounds, such as other phenoxy acetamide derivatives, provide a clear indication of the expected results. nih.govresearchgate.net

Calculations are typically carried out using a basis set like 6-311G(d,p) with the B3LYP functional. researchgate.net The primary outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.net

Other calculated parameters, known as global reactivity descriptors, help to quantify the molecule's reactivity. anaxlab.com These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). anaxlab.comnih.gov For instance, in a study of an analogous N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, the HOMO-LUMO gap was calculated to be 5.406 eV, indicating a highly stable molecule. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP for this class of molecules typically shows negative potential around the oxygen atoms of the carbonyl and ether groups, indicating these as likely sites for electrophilic attack, while regions around the amide proton show positive potential. nih.gov

Table 1: Representative Global Reactivity Descriptors from DFT Studies of Acetamide Derivatives Note: The following data is representative of typical values found for structurally related phenoxy acetamide compounds and is for illustrative purposes.

| Parameter | Symbol | Formula | Typical Value (eV) | Reference |

| HOMO Energy | EHOMO | - | ~ -6.5 eV | nih.gov |

| LUMO Energy | ELUMO | - | ~ -1.1 eV | nih.gov |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.4 eV | nih.gov |

| Chemical Potential | µ | (ELUMO + EHOMO) / 2 | ~ -3.8 eV | anaxlab.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.7 eV | researchgate.net |

| Electrophilicity Index | ω | µ² / 2η | ~ 2.6 eV | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. It helps in understanding the binding mode and affinity, which is often expressed as a docking score or binding free energy (ΔG).

Detailed Research Findings: The 2-phenoxyacetamide (B1293517) scaffold has been identified as a promising framework for developing inhibitors of various enzymes. rsc.org For example, in silico studies of 2-phenoxyacetamide derivatives have identified them as potential inhibitors of the SARS-CoV-2 main protease (Mpro). rsc.org In these studies, ligands are docked into the active site of the target protein to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. rsc.orgscbt.com

For this compound, the key interacting moieties would be the carbonyl oxygen (hydrogen bond acceptor), the N-H group (hydrogen bond donor), the two phenyl rings (hydrophobic and π-stacking interactions), and the chlorine atom (potential for halogen bonding). Docking studies on related acetamides against anti-apoptotic proteins like Bcl-2 have shown that the binding is driven by interactions with key residues in the protein's binding pocket. nih.gov For instance, docking of N-aryl acetamide derivatives against monoamine oxidase B (MAO-B) revealed significant interactions, with calculated binding free energies (ΔGbind) superior to reference drugs. guidechem.com The docking scores for phenoxyacetamide derivatives against SARS-CoV-2 Mpro were found to be in the range of -6.83 to -7.20 kcal/mol. rsc.org

Table 2: Example of Molecular Docking Results for Acetamide Derivatives against Protein Targets Note: This table presents illustrative findings from studies on related acetamide compounds.

| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Phenoxyacetamide Derivatives | SARS-CoV-2 Mpro | -7.20 | Cys145, His41, Met165 | rsc.org |

| N-aryl-acetamide Derivatives | Monoamine Oxidase B (MAO-B) | -9.13 | Tyr326, Cys172, Gln206 | guidechem.com |

| p-acetamide Derivative | Bcl-2 (4MAN) | -7.0 | Arg104, Asp99 | nih.gov |

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system, providing a dynamic view of the interactions and conformational changes.

Detailed Research Findings: MD simulations are crucial for validating docking results. The stability of the complex is typically evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period (e.g., 100 nanoseconds). A stable RMSD value for the ligand indicates that it remains firmly bound within the active site. Another parameter, the Root Mean Square Fluctuation (RMSF), is calculated for each amino acid residue to identify flexible regions of the protein upon ligand binding.

While specific MD simulation studies for this compound are not prominent in the literature, this would be the standard computational follow-up to a promising docking result. The simulation would confirm whether the key hydrogen bonds and hydrophobic interactions identified in docking are maintained in a dynamic, solvated environment. Analysis of the simulation trajectory allows for the calculation of binding free energy using methods like MM-PBSA or MM-GBSA, which often provide a more accurate estimation of binding affinity than docking scores alone. guidechem.com

Pharmacophore Modeling and Virtual Screening for Structural Insights

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to screen large compound libraries for new potential hits.

Detailed Research Findings: A pharmacophore model for a class of compounds like phenoxyacetamides can be generated based on the structures of known active molecules. rsc.org For this compound, the key pharmacophoric features would include:

One Hydrogen Bond Acceptor (from the carbonyl oxygen).

One Hydrogen Bond Donor (from the amide nitrogen).

Two Aromatic/Hydrophobic regions (the chlorophenyl and phenyl rings).

A Halogen Bond Donor feature (the chlorine atom).

In a study on phenoxyacetamide derivatives, a pharmacophore model was generated using hydrogen bond acceptor and hydrophobic features. rsc.org This model was then used to screen a library of designed ligands, successfully identifying the most promising candidates for subsequent docking. rsc.org This approach provides crucial structural insights by abstracting the key features responsible for biological activity, which can guide the design of new, more potent analogues. guidechem.com

Prediction of Molecular Interactions and Reactivity Profiles

This area synthesizes the findings from all other computational methods to build a comprehensive profile of the molecule's likely behavior.

Detailed Research Findings: The reactivity profile of this compound can be predicted from its electronic properties calculated via DFT. A significant HOMO-LUMO energy gap, as is typical for this class of compounds, suggests good chemical stability. nih.gov The MEP map points to the carbonyl oxygen as the most likely site for hydrogen bonding and interaction with electrophiles. nih.gov

The molecular interactions profile, derived from docking and MD simulations, predicts how the molecule will bind to biological targets. The N-phenylacetamide core provides a rigid scaffold capable of forming at least one hydrogen bond via its N-H group and accepting one via its C=O group. nih.gov The two aromatic rings are crucial for establishing hydrophobic and van der Waals interactions within non-polar pockets of an enzyme's active site. rsc.orgguidechem.com The 4-chloro substitution on the phenoxy ring not only influences the electronic properties of the ether oxygen but can also participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity. The flexibility of the molecule, primarily around the ether linkage and the acetamide bond (four rotatable bonds), allows it to adopt different conformations to fit optimally into a binding site. The general reactivity of amides indicates they are very weak bases and can be hydrolyzed under certain conditions, though the amide bond in acetanilide (B955) is generally stable.

Structure Activity Relationship Sar Studies of 2 4 Chlorophenoxy N Phenylacetamide Derivatives

Impact of Substituent Modifications on Molecular Interactions and Biological Activity

The biological activity of 2-(4-chlorophenoxy)-N-phenylacetamide derivatives can be significantly modulated by the introduction of various substituents at different positions of the molecule. These modifications influence the electronic, steric, and lipophilic properties of the compound, thereby affecting its interaction with biological targets.

The nature and position of substituents on both the N-phenyl ring and the 4-chlorophenoxy ring play a pivotal role in determining the biological efficacy of this class of compounds. The electronic effects (electron-donating or electron-withdrawing) and steric bulk of these substituents are key determinants of activity.

In a study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, it was observed that the presence of a nitro group on the N-phenyl ring led to a higher cytotoxic effect against cancer cell lines compared to a methoxy (B1213986) group. nih.govnih.gov Specifically, compounds with a nitro substituent at the ortho, meta, or para position of the N-phenyl ring (compounds 2a-2c) were more potent than their methoxy-substituted counterparts (compounds 2d-2f). nih.gov This suggests that electron-withdrawing groups on the N-phenyl ring may be favorable for this particular biological activity. The most active compounds in this series were 2-(4-fluorophenyl)-N-(2-nitrophenyl)acetamide and 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide, which exhibited significant activity against the PC3 prostate carcinoma cell line. nih.gov

Similarly, in a series of N-substituted chloroacetamides, halogenated substituents on the para-position of the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active antimicrobial agents. nih.gov Their high lipophilicity is thought to facilitate passage through the phospholipid bilayer of cell membranes. nih.gov The position of the substituent on the phenyl ring also influences activity, with some molecules showing greater efficacy against Gram-negative bacteria and others against Gram-positive bacteria or fungi. nih.gov

Furthermore, research on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share the N-phenylacetamide moiety, has shown that substituents at the 2-position of the phenylacetamide ring can improve interaction with the target protein. nih.gov The combined electronic effect of a cyano group and a halogen was found to be favorable for inhibitory activity. nih.gov The steric bulk of substituents is also a critical factor, with Taft's steric parameter (Es) showing a significant correlation with biological activity in some QSAR studies. nih.gov In general, for many related compound series, electron-withdrawing groups on the aryl 'tail' are preferred over electron-donating groups. nih.gov

The following table summarizes the impact of selected aromatic ring substitutions on the biological activity of N-phenylacetamide derivatives.

| Compound Series | Substituent | Position | Observed Effect on Biological Activity | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamides | Nitro (NO₂) | ortho, meta, para | Higher cytotoxicity than methoxy substituents | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamides | Methoxy (OCH₃) | ortho, meta, para | Lower cytotoxicity than nitro substituents | nih.gov |

| N-substituted chloroacetamides | Chloro (Cl) | para | High antimicrobial activity | nih.gov |

| N-substituted chloroacetamides | Fluoro (F) | para | High antimicrobial activity | nih.gov |

| N-phenylthieno[2,3-b]pyridine-2-carboxamides | Cyano (CN) and Halogen | - | Favorable for inhibitory activity | nih.gov |

The introduction of heterocyclic rings into the this compound scaffold is a common strategy to explore new chemical space and enhance biological activity. These moieties can introduce additional hydrogen bond donors and acceptors, alter lipophilicity, and provide new points of interaction with biological targets.

Thiazole (B1198619) and Benzothiazole: A series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were synthesized and evaluated for their antimalarial and cytotoxic activities. researchgate.net In another study, N-(4-acetylphenyl)-2-chloroacetamide was used as a precursor for the synthesis of various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which showed promising antioxidant and antibacterial activities. researchgate.net

Triazole and Oxadiazole: Hybrid molecules incorporating 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and shown to possess potential anticancer activity by targeting thymidylate synthase. nih.gov The triazole ring, with its three nitrogen atoms, can engage in various non-covalent interactions within biological systems. nih.gov Similarly, 1,3,4-oxadiazole is a pharmacophore found in some anticancer drugs. nih.gov

Pyrimidine (B1678525): The pyrimidine ring has been incorporated into related structures, such as in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels. mdpi.com In these derivatives, the pyrimidine core is a key structural element.

Piperazine (B1678402): Piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids have been synthesized from 1,4-bis(chloroacetyl)piperazine (B158052) and evaluated as anticancer agents. nih.gov The piperazine linker has been identified as optimal in some series of bioactive compounds. nih.gov

Morpholine: Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have been synthesized and studied for their antimicrobial properties. researchgate.net

The following table provides examples of heterocyclic moieties incorporated into acetamide (B32628) derivatives and their associated biological activities.

| Heterocyclic Moiety | Core Structure | Biological Activity | Reference |

| Thiazole | 2-(7-chloroquinolin-4-ylthio)-N-phenylacetamide | Antimalarial, Cytotoxic | researchgate.net |

| Benzothiazole | N-aryl-2-thioacetamide | Antioxidant, Antibacterial | researchgate.net |

| 1,2,3-Triazole & 1,3,4-Oxadiazole | Hybrid structures | Anticancer | nih.gov |

| Pyrimidine | 2-Aryloxy-N-acetamide | SLACK channel inhibition | mdpi.com |

| Piperazine | bis(thiazole/thiadiazole) hybrids | Anticancer | nih.gov |

| Morpholine | 2-(4-ethoxy)phenyl-N-phenylacetamide | Antimicrobial | researchgate.net |

In a study of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives, the impact of substitution on the western linker and the nature of the atoms within the linker (e.g., oxygen, sulfur, nitrogen) were evaluated. mdpi.com The synthesis of these analogs involved coupling with 2-(4-chlorophenoxy)-2-methylpropanoic acid, indicating a variation in the acyl moiety. mdpi.com

The synthesis of N-(2-alkoxy-2-substituted phenyl-ethyl)phenyl amides, designed by exchanging the position of the NH and C=O groups from the fungicide mandipropamid, represents a significant alteration of the bridging linker. jlu.edu.cn Some of these compounds exhibited good anti-fungal activities. jlu.edu.cn

Furthermore, the structure of ISRIB (trans-2-(4-chlorophenoxy)-N-(4-(2-(4-chlorophenoxy)acetylamino)cyclohexyl)acetamide) showcases a more complex bridging linker, where a cyclohexyl ring connects two 2-(4-chlorophenoxy)acetamide (B1219211) units. merckmillipore.comnih.gov This highlights how substantial variations in the linker region can lead to potent and selective biological activity.

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to understand the preferred spatial arrangement of atoms in a molecule and how this influences its biological activity.

For flexible molecules like this compound derivatives, multiple conformations can exist in solution. The introduction of substituents or the incorporation of rigid structural elements like rings can restrict conformational freedom and lock the molecule into a bioactive conformation.

Computational methods, such as molecular field analysis, are used to align biologically active conformations of molecules to calculate steric and electrostatic fields, which can then be correlated with biological activity. ijpacr.com The superimposition of molecules based on minimizing the root mean square deviation (RMSD) is a common approach in these studies. ijpacr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org These models use various physicochemical parameters, known as descriptors, to quantify structural features. srmist.edu.in

Several QSAR studies have been conducted on N-phenylacetamide and 2-phenoxyacetamide (B1293517) derivatives to identify the key structural features that govern their biological activities. These studies often employ methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. ijpacr.com

In a 2D-QSAR analysis of 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors, a statistically significant model was developed using descriptors such as SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1. ijpacr.com This model provided important structural insights for designing novel derivatives with specific HIF-1 inhibitory activity. ijpacr.com

For a series of N-(substituted phenyl)-2-chloroacetamides with antimicrobial activity, QSAR analysis was performed using cheminformatics prediction models like Molinspiration, SwissADME, PreADMET, and PkcSM. nih.gov This analysis, combined with experimental testing, confirmed that the biological activity varied with the position of substituents on the phenyl ring. nih.gov

In another QSAR study on acetamido-N-benzylacetamide derivatives with anticonvulsant activity, molecular descriptors such as the Wiener index, mean information index on atomic composition, and partial charges were used to build a predictive model. kg.ac.rs

These QSAR models serve as valuable tools for predicting the biological activity of newly designed compounds, thereby guiding synthetic efforts and accelerating the drug discovery process. longdom.org

The following table lists some of the descriptors used in QSAR modeling of acetamide derivatives.

| Descriptor Type | Specific Descriptor Examples | Relevance | Reference |

| Lipophilic | logP, π-substituent constant | Describes the hydrophobicity of the molecule, affecting membrane permeability and binding. | srmist.edu.in |

| Electronic | Hammett constant, Dipole moment | Quantifies the electron-donating or -withdrawing nature of substituents. | srmist.edu.in |

| Steric | Taft's constant (Es), Molar refractivity | Measures the size and shape of substituents, which can influence receptor binding. | nih.govsrmist.edu.in |

| Topological | Wiener index, SssNHE-index | Describes the connectivity and branching of the molecule. | ijpacr.comkg.ac.rs |

Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Models

Enzyme Modulation Studies

While research into the broader enzymatic impact of 2-(4-chlorophenoxy)-N-phenylacetamide is ongoing, specific inhibitory actions have been identified.

Inhibition/Activation of Specific Enzymes

The compound has been noted in the context of research aimed at developing inhibitors for specific enzymes. For instance, the structurally related acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid, has been utilized in the synthesis of inhibitors targeting SLACK potassium channels. nih.gov However, direct studies detailing the inhibitory or activational capacity of this compound itself on enzymes such as 17β-Hydroxysteroid Dehydrogenase Type 3 or general serine proteases are not extensively documented in the reviewed literature. nih.govnih.gov

Elucidation of Enzyme Binding Mechanisms

The precise mechanisms through which this compound may bind to and modulate enzyme activity are a subject for further investigation. Detailed structural and kinetic studies would be required to elucidate the specific binding sites and the nature of the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) with target enzymes.

Receptor Interaction and Modulation Studies

The compound has been evaluated for its interaction with several important receptor families, demonstrating a notable profile of activity and selectivity.

Ligand Binding Affinity and Selectivity for Specific Receptors

Studies have explored the affinity of compounds structurally similar to this compound for various receptors. A closely related molecule, N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797), has been identified as a potent and selective antagonist of the P2X4 receptor, with high affinity for both human and rodent orthologs and little to no inhibitory effect on other P2X receptors. nih.govscispace.com This highlights the potential for this chemical scaffold to interact with purinergic receptors.

Investigations into the modulation of Slack (KCNT1) potassium channels, which are crucial for regulating neuronal excitability, have also been undertaken. nih.govnih.govresearchgate.net While direct binding data for this compound is limited, the development of inhibitors from related structures suggests this may be a relevant target class. nih.gov

The effects on other major neurotransmitter receptors, such as GABA(A) and glutamate (B1630785) receptors, have been a significant area of pharmacological research. nih.govnih.govmdpi.comnih.govdntb.gov.uaiu.edu However, specific ligand binding affinities and selectivity profiles for this compound at these receptors are not detailed in the available literature.

Interactive Data Table: Receptor Interaction Profile

| Receptor Target | Reported Activity of Structurally Related Compounds |

| P2X4 Receptor | Potent and selective antagonism (by BAY-1797) nih.govscispace.com |

| Slack (KCNT1) K+ Channels | Inhibition (by derivatives of related acids) nih.gov |

| GABA(A) Receptors | General modulation by various ligands nih.govmdpi.comnih.govdntb.gov.uaiu.edu |

| Glutamate Receptors | Required for normal dendritic development nih.gov |

Mechanisms of Receptor Agonism or Antagonism

The mechanism of action for related compounds has been explored, providing a framework for understanding potential interactions. For the P2X4 receptor, cryo-electron microscopy has revealed that antagonists like BAY-1797 bind to an allosteric site at the subunit interface in the extracellular domain, leading to inhibition. scispace.com This allosteric mechanism prevents the conformational changes necessary for channel opening upon ATP binding. scispace.com

For Slack channels, gain-of-function mutations are linked to severe neurological disorders, making inhibitors a therapeutic focus. nih.govresearchgate.net The development of inhibitors from scaffolds related to this compound suggests a potential antagonistic mechanism, although this remains to be directly confirmed for the compound itself. nih.gov

Cellular Pathway Modulation Studies

The interaction of related compounds with their molecular targets initiates downstream cellular signaling cascades. For example, the antagonism of P2X4 receptors can modulate neuroinflammatory pathways. nih.gov P2X4 receptor activation in microglia leads to an influx of calcium, which in turn activates the p38 MAPK pathway, a key process in the release of brain-derived neurotrophic factor (BDNF) and subsequent pain hypersensitivity. nih.gov By blocking this receptor, compounds like BAY-1797 can interrupt this signaling cascade. nih.govscispace.com

Similarly, the modulation of Slack channel activity has profound effects on neuronal excitability. nih.gov These channels play a significant role in the afterhyperpolarization following action potentials, thereby controlling firing frequencies. nih.gov Altering their function can therefore have widespread effects on neural network activity.

Inhibition of Key Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB, c-fos in osteoclastogenesis)

Derivatives of this compound have been identified as potent inhibitors of key signaling pathways that are crucial for osteoclastogenesis, the process of bone resorption. One such derivative, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (B32628) (PPOAC-Bz) , has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. nih.gov These pathways are essential for the differentiation and function of osteoclasts, which are the cells responsible for bone degradation. nih.gov

Another related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) , was found to repress both the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways during osteoclast differentiation induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov Specifically, this compound inhibited the phosphorylation of the NF-κB subunit p65 without altering the degradation of its inhibitor, I-κB. nih.gov This suggests a mechanism that targets NF-κB activation directly. nih.gov The RANKL-induced activation of MAPK/AP-1 is an early molecular event in osteoclast differentiation, and its suppression by these compounds is critical to their inhibitory effect. nih.gov

Studies on PPOAC-Bz confirm that it blocks the RANKL-induced activation of NF-κB and the subsequent activation of Nuclear Factor of Activated T-cells 1 (NFATc1), a master regulator of osteoclastogenesis. nih.gov The expression of c-fos, a component of the AP-1 transcription factor and a key gene in osteoclast differentiation, is also downregulated by these derivatives.

Table 1: Inhibition of Key Signaling Pathways in Osteoclastogenesis by this compound Derivatives

| Signaling Pathway | Derivative | Observed Effect | Reference |

|---|---|---|---|

| NF-κB | PPOAC-Bz | Suppressed activation and subsequent NFATc1 signaling. | nih.gov |

| NF-κB | PPOA-N-Ac-2-Cl | Inhibited phosphorylation of p65 subunit. | nih.gov |

| PI3K/Akt | PPOAC-Bz | Suppressed activation, leading to decreased osteoclast formation. | nih.gov |

| MAPK | PPOA-N-Ac-2-Cl | Repressed RANKL-induced signaling. | nih.gov |

Effects on Cell Differentiation and Proliferation (e.g., osteoclastogenesis, cancer cell lines, bacterial/fungal growth)

The primary documented effect of this compound derivatives on cell differentiation and proliferation is their potent inhibition of osteoclastogenesis. In vitro studies using bone marrow-derived macrophages have demonstrated that PPOAC-Bz strongly inhibits the formation of mature, multinucleated osteoclasts. nih.gov This compound was shown to alter the mRNA expression of several osteoclast-specific marker genes, suppress the formation of the F-actin belt essential for bone resorption, and ultimately block bone resorption activity. nih.gov These effects were observed without inducing significant cytotoxicity, indicating a specific action on the differentiation process rather than a general toxic effect. nih.gov

Similarly, PPOA-N-Ac-2-Cl was found to inhibit osteoclast formation in a dose-dependent manner. nih.gov Treatment with this compound during the early stages of osteoclast differentiation led to a significant reduction in the size and number of mature osteoclasts. nih.gov

Regarding other cell types, there is a notable lack of available scientific literature on the effects of this compound or its direct complex derivatives on the proliferation of cancer cell lines or on the growth of bacterial and fungal strains. While research exists on the antiproliferative and antimicrobial activities of other, structurally different phenylacetamide and chloroacetamide derivatives, this information falls outside the scope of this specific compound.

Table 2: Effects on Cell Differentiation and Proliferation

| Process | Derivative | Finding | Reference |

|---|---|---|---|

| Osteoclastogenesis | PPOAC-Bz | Strongly inhibited the formation of mature osteoclasts and bone resorption activity in vitro. | nih.gov |

| Osteoclastogenesis | PPOA-N-Ac-2-Cl | Attenuated osteoclastogenesis, particularly in the early stages of differentiation. | nih.gov |

| Cancer Cell Proliferation | This compound | No specific data available in the searched literature. | N/A |

| Bacterial/Fungal Growth | This compound | No specific data available in the searched literature. | N/A |

Molecular Targets Identification within Cellular Processes

Research into the derivatives of this compound has led to the identification of specific molecular targets. For PPOA-N-Ac-2-Cl, a key molecular target is TNF receptor-associated factor 6 (TRAF6) . nih.gov TRAF6 is a critical adaptor protein downstream of the RANK receptor, and its suppression by PPOA-N-Ac-2-Cl is a primary mechanism for inhibiting RANKL-induced osteoclastogenesis. nih.gov This subsequently impacts the activation of downstream effectors like c-Src and calcineurin. nih.gov

Another important molecular target has been identified through studies on ISRIB (trans-2-(4-Chlorophenoxy)-N-(4-(2-(4-chlorophenoxy)acetylamino)cyclohexyl)acetamide) , a bis-glycolamide compound containing the 2-(4-chlorophenoxy)acetamide (B1219211) structure. ISRIB is a potent and selective inhibitor of the Integrated Stress Response (ISR). nih.gov Its mechanism of action involves modulating the interaction between the guanine (B1146940) nucleotide exchange factor eIF2B and phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α ). By acting downstream of eIF2α phosphorylation, ISRIB reverses the effects of the ISR, including the translational block, without affecting other stress response pathways like ATF6 or IRE1. nih.gov

Table 3: Identified Molecular Targets

| Molecular Target | Derivative | Cellular Process | Mechanism of Action | Reference |

|---|---|---|---|---|

| TRAF6 | PPOA-N-Ac-2-Cl | Osteoclastogenesis | Suppresses expression, inhibiting RANKL-mediated signaling. | nih.gov |

| eIF2B / p-eIF2α | ISRIB | Integrated Stress Response (ISR) | Modulates the interaction between eIF2B and p-eIF2α, reversing translational inhibition. |

Antimicrobial Mechanisms of Action

In Vitro Efficacy against Bacterial and Fungal Strains

There is no available data in the searched scientific literature regarding the in vitro efficacy of this compound or its direct, complex derivatives against specific bacterial or fungal strains. Studies on other chloroacetamide compounds exist, but their structural differences prevent the extrapolation of their findings to the compound of interest.

Cellular and Molecular Targets in Microorganisms

Consistent with the lack of in vitro efficacy data, there is no information available in the searched literature identifying the specific cellular or molecular targets of this compound in microorganisms.

Future Perspectives and Research Directions in N Phenylacetamide Chemistry

Rational Design and Synthesis of Next-Generation Analogues

The future of N-phenylacetamide chemistry is heavily reliant on the principles of rational drug design, where new analogues are created based on a deep understanding of structure-activity relationships (SAR). Researchers are moving beyond traditional synthesis and screening by employing strategic design to optimize potency and selectivity for specific biological targets.

One prominent strategy involves the hybridization or "splicing" of the N-phenylacetamide scaffold with other known pharmacophores. For instance, a series of novel N-phenylacetamide derivatives were synthesized by incorporating a 4-arylthiazole moiety. nih.gov This approach was based on the premise that combining the established antimicrobial properties of thiazole (B1198619) rings with the amide structure could lead to synergistic effects. nih.gov The synthesis of these analogues typically involves a multi-step process, starting with the protection of an aniline (B41778) derivative, followed by amide formation, and eventual condensation with various α-halocarbonyl compounds to yield the final products. nih.gov

Another design approach focuses on modifying a known active compound or a "hit" molecule identified from computational screening. In one study, a hit molecule from a 'clean drug-like' database was chemically modified to produce twenty-five different 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov The design rationale included replacing a pyridine (B92270) ring with benzene (B151609) to enhance π–π stacking interactions and exploring the effects of different hydrophobic groups on biological activity. nih.gov Similarly, starting from a natural product inhibitor, researchers used 3D molecular similarity-based scaffold hopping and electrostatic complementary methods to rationally design potent inhibitors, leading to a significant increase in potency. nih.gov

The synthesis of these rationally designed analogues often follows established chemical pathways. A common method is the acylation of substituted anilines with chloroacetyl chloride, followed by reaction with a nucleophile, such as 2-mercaptobenzimidazole, to create the desired derivatives. nih.gov Another general strategy involves condensing 2-(4-hydroxyphenyl)acetic acid with various aromatic amines, followed by etherification to produce the target analogues. researchgate.net These synthetic routes are chosen for their reliability and adaptability to a wide range of starting materials, allowing for the creation of diverse chemical libraries for biological evaluation.